molecular formula C18H21NO B440301 3-cyclopentyl-N-(2-naphthyl)propanamide CAS No. 550312-46-4

3-cyclopentyl-N-(2-naphthyl)propanamide

Cat. No.: B440301
CAS No.: 550312-46-4
M. Wt: 267.4g/mol
InChI Key: ICBSWDIPQWRXQV-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-(2-naphthyl)propanamide is a synthetic amide derivative characterized by a cyclopentyl group at the propanamide’s 3-position and a 2-naphthyl substituent on the amide nitrogen. The compound’s design merges hydrophobic (cyclopentyl) and aromatic (2-naphthyl) moieties, likely influencing its solubility, metabolic stability, and biological activity .

Properties

CAS No.

550312-46-4

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

3-cyclopentyl-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C18H21NO/c20-18(12-9-14-5-1-2-6-14)19-17-11-10-15-7-3-4-8-16(15)13-17/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,19,20)

InChI Key

ICBSWDIPQWRXQV-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural motifs with 3-cyclopentyl-N-(2-naphthyl)propanamide:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Activities
This compound 3-Cyclopentyl, N-(2-naphthyl) ~267.37 (estimated) High lipophilicity, potential CNS activity (inferred)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide N-(Indol-3-yl ethyl), 6-methoxynaphthyl ~402.47 Antiviral (SARS-CoV-2 target)
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide N-(Diphenylethyl), 6-methoxynaphthyl ~463.57 Enhanced steric bulk, modified binding
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide N-(3-Chlorophenethyl), 6-methoxynaphthyl ~383.87 Anticonvulsant potential
Propanamide, 3-cyclopentyl-N-methyl 3-Cyclopentyl, N-methyl 155.24 Lower MW, higher volatility

Key Observations:

  • Lipophilicity : The 2-naphthyl group in the target compound increases aromaticity and lipophilicity compared to N-methyl () or methoxynaphthyl analogs (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Steric Effects : The bulky 2-naphthyl group may hinder binding to flat active sites compared to smaller substituents (e.g., N-methyl in ).
  • Pharmacological Activity : Analogs with methoxynaphthyl groups () show antiviral/anticonvulsant activity, suggesting the target compound’s naphthyl group could confer similar properties if metabolically stable .

Physicochemical Properties

Calculated properties from Joback and Crippen methods () highlight trends:

Property This compound (Estimated) 3-Cyclopentyl-N-methylpropanamide N-(3-Chlorophenethyl)-2-(6-methoxynaphthyl)propanamide
Boiling Point (K) ~800–850 (high due to aromaticity) 726.18 750–800 (estimated)
LogP ~4.5–5.0 2.1 3.8
Molecular Weight 267.37 155.24 383.87

Implications:

  • The target compound’s higher LogP suggests superior membrane permeability but challenges in formulation.
  • The absence of a methoxy group (vs.

Research Findings and Hypotheses

Anticonvulsant Potential

Propanamides are known to interact with neuronal membranes, reducing sodium permeability and seizure activity (). The target compound’s cyclopentyl and naphthyl groups may enhance this effect by increasing lipid solubility and membrane interaction .

Metabolic Stability

The 2-naphthyl group may undergo oxidation to (2-naphthyl)methanol (), a metabolite observed in microbial systems. This could limit bioavailability unless stabilized via structural modifications (e.g., fluorination) .

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